3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline
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Overview
Description
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and 1,2,4-triazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes like carbonic anhydrase-II .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have shown inhibitory potential through direct binding with the active site residues of their target enzymes .
Biochemical Pathways
For instance, 1,2,4-triazole derivatives have been reported to inhibit the activity of the enzyme carbonic anhydrase-II , which plays a crucial role in many biological processes, including respiration and the transport of carbon dioxide/bicarbonate.
Pharmacokinetics
For instance, the presence of nitrogen atoms in heterocyclic compounds like 1,2,4-triazole can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have shown promising cytotoxic activity against certain cancer cell lines .
Preparation Methods
The synthesis of 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically catalyzed by copper(I) ions and can be performed in aqueous medium, making it environmentally friendly . The general synthetic route involves the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the concentration of reactants .
Chemical Reactions Analysis
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline undergoes various types of chemical reactions, including:
Scientific Research Applications
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline include other 1,2,3-triazole derivatives such as:
1,4-disubstituted-1,2,3-triazoles: These compounds also exhibit a wide range of biological activities and are used in similar applications.
1,5-disubstituted-1,2,3-triazoles: These derivatives are known for their stability and ability to participate in various chemical reactions.
N-(pyridin-2-yl)amides: These compounds share similar structural features and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-[5-(Propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, which is known for its biological significance. Its molecular formula is C11H15N5, and it has a molecular weight of 229.27 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antibacterial properties. For instance:
- Study Findings : A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Case Study : In a comparative study of various triazole derivatives against Candida albicans, the compound exhibited notable antifungal activity with an IC50 value of 12 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
- Research Findings : In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) indicated that the compound induced apoptosis and inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways .
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The triazole ring likely interferes with the synthesis of nucleic acids in bacteria.
- Antifungal Mechanism : Similar mechanisms have been proposed for antifungal activity, where the compound disrupts ergosterol biosynthesis.
- Anticancer Mechanism : The induction of apoptosis in cancer cells suggests that the compound may modulate signaling pathways involved in cell survival and death.
Data Summary Table
Properties
IUPAC Name |
3-(5-propan-2-yltriazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)11-7-13-14-15(11)10-5-3-4-9(12)6-10/h3-8H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXNAGOLRWYMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=NN1C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.